molecular formula C18H36CoN2S4 B13731207 Bis(dibutyldithiocarbamato-S,S')cobalt CAS No. 14591-57-2

Bis(dibutyldithiocarbamato-S,S')cobalt

Cat. No.: B13731207
CAS No.: 14591-57-2
M. Wt: 467.7 g/mol
InChI Key: BDCVQFMEJUHADG-UHFFFAOYSA-L
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Description

Bis(dibutyldithiocarbamato-S,S’)cobalt is a coordination compound with the chemical formula C18H36CoN2S4 It is known for its distinctive structure, where cobalt is coordinated with two dibutyldithiocarbamate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dibutyldithiocarbamato-S,S’)cobalt typically involves the reaction of cobalt salts with dibutyldithiocarbamate ligands. One common method is to react cobalt(II) chloride with sodium dibutyldithiocarbamate in an aqueous solution. The reaction is usually carried out at room temperature, and the product is precipitated out of the solution, filtered, and purified.

Industrial Production Methods

While specific industrial production methods for bis(dibutyldithiocarbamato-S,S’)cobalt are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(dibutyldithiocarbamato-S,S’)cobalt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under certain conditions, leading to the formation of cobalt(III) complexes.

    Reduction: It can also be reduced, although this is less common.

    Substitution: Ligand substitution reactions can occur, where the dibutyldithiocarbamate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand exchange can be facilitated by using other ligands in excess and appropriate solvents.

Major Products Formed

    Oxidation: Cobalt(III) complexes.

    Reduction: Cobalt(I) complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Bis(dibutyldithiocarbamato-S,S’)cobalt has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.

    Industry: It is used in the production of materials with specific properties, such as semiconductors and magnetic materials.

Mechanism of Action

The mechanism by which bis(dibutyldithiocarbamato-S,S’)cobalt exerts its effects depends on the specific application. In catalytic processes, the cobalt center plays a crucial role in facilitating the reaction. The dibutyldithiocarbamate ligands can stabilize the cobalt center and influence its reactivity. The molecular targets and pathways involved vary depending on the specific reaction or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Bis(dibutyldithiocarbamato-S,S’)copper
  • Bis(dibutyldithiocarbamato-S,S’)nickel
  • Bis(dibutyldithiocarbamato-S,S’)zinc

Comparison

Bis(dibutyldithiocarbamato-S,S’)cobalt is unique due to the specific properties imparted by the cobalt center. Compared to its copper, nickel, and zinc analogs, the cobalt compound may exhibit different reactivity and stability. These differences can be attributed to the varying electronic configurations and coordination chemistry of the metal centers.

Properties

CAS No.

14591-57-2

Molecular Formula

C18H36CoN2S4

Molecular Weight

467.7 g/mol

IUPAC Name

cobalt(2+);N,N-dibutylcarbamodithioate

InChI

InChI=1S/2C9H19NS2.Co/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

BDCVQFMEJUHADG-UHFFFAOYSA-L

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Co+2]

Origin of Product

United States

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